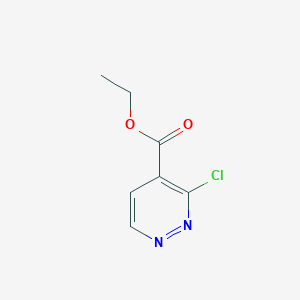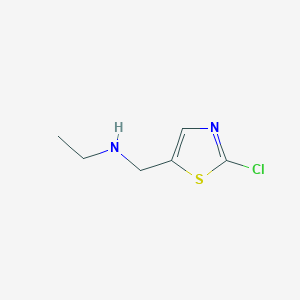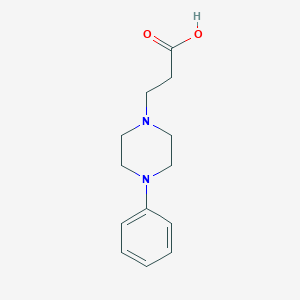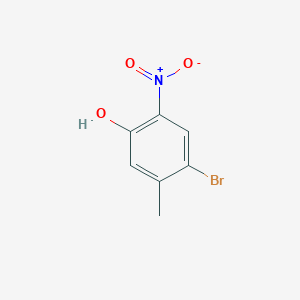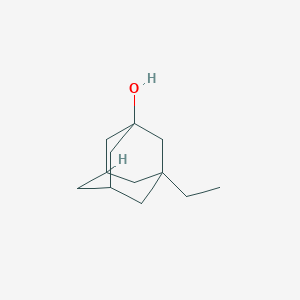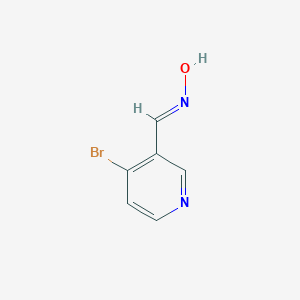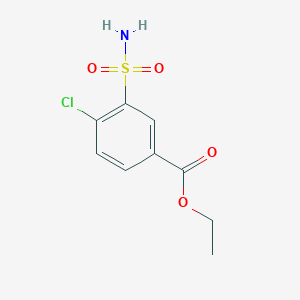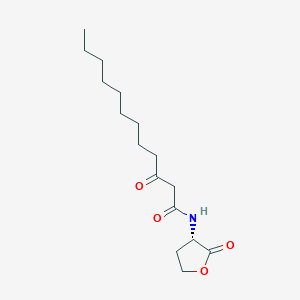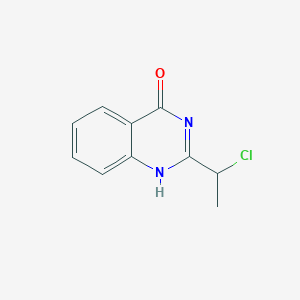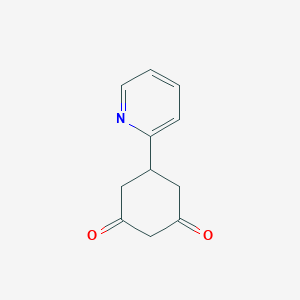
5-Pyridin-2-ylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-2-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 5-(2-pyridinyl)-1,3-cyclohexanedione .
Molecular Structure Analysis
The InChI code for 5-Pyridin-2-ylcyclohexane-1,3-dione is 1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Pyridin-2-ylcyclohexane-1,3-dione has a molecular weight of 189.21 .Scientific Research Applications
Donor-π-Acceptor Dyes in Solar Cells
Pyridine derivatives, including 5-Pyridin-2-ylcyclohexane-1,3-dione, are used as donor groups in the design of donor-π-acceptor dyes for solar cells. These dyes improve the efficiency of solar cells by enhancing light absorption and electron transfer processes .
Biological Activity Antimicrobial and Anticancer Agents
Pyridine derivatives exhibit considerable biological activities, serving as antimicrobial and anticancer agents. Their structural versatility allows for the synthesis of a variety of compounds with potential therapeutic applications .
Cardiovascular Medications
As ion channel modulators, pyridine derivatives affect the action potential by altering voltage-gated potassium, sodium, and calcium ion channel activity. This makes them valuable in treating cardiovascular diseases .
Neurological Disorders Treatment
These compounds are also explored for their potential in treating neurological disorders such as Alzheimer’s disease due to their ability to interact with various biological targets .
Anti-inflammatory and Analgesic Applications
Pyridine derivatives are used in medications for their anti-inflammatory and analgesic properties, providing relief in conditions like arthritis and urinary tract infections .
Chemosensors
The chemical structure of pyridine derivatives makes them suitable as chemosensors due to their ability to form complexes with metals and other chemical entities, which can be used in various detection applications .
Synthesis of Isoindolines
Isoindoline-1,3-dione molecules, which have a wide range of applications, are synthesized using pyridine derivatives like 5-Pyridin-2-ylcyclohexane-1,3-dione as key components .
Antibacterial Properties
Some pyridine derivatives have been studied for their antibacterial properties, offering potential use in the development of new antibacterial drugs .
Future Directions
Cyclohexane-1,3-dione derivatives, which are structurally similar to 5-Pyridin-2-ylcyclohexane-1,3-dione, have been studied for their potential as future therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that 5-Pyridin-2-ylcyclohexane-1,3-dione and its derivatives could also have potential therapeutic applications.
Mechanism of Action
Target of Action
Isoindoline derivatives, which are structurally similar to this compound, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
If it indeed targets the dopamine receptor D3 like its isoindoline counterparts, it may interact with the receptor to modulate its activity, leading to changes in neurotransmission .
Biochemical Pathways
If it acts on the dopamine receptor D3, it could potentially influence dopaminergic signaling pathways, affecting various physiological processes such as mood regulation, reward, and motor control .
Result of Action
If it acts on the dopamine receptor D3, it could potentially alter neuronal activity and neurotransmission, leading to changes in behavior and cognition .
properties
IUPAC Name |
5-pyridin-2-ylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSQHXOYMTGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440317 |
Source


|
| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144128-79-0 |
Source


|
| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



